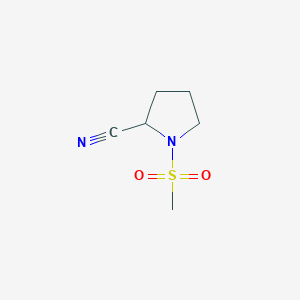![molecular formula C13H19N B1462055 (1-Cyclopropylethyl)[(4-methylphenyl)methyl]amine CAS No. 1021033-42-0](/img/structure/B1462055.png)
(1-Cyclopropylethyl)[(4-methylphenyl)methyl]amine
Descripción general
Descripción
“(1-Cyclopropylethyl)[(4-methylphenyl)methyl]amine” is a chemical compound with the molecular formula C13H19N . It’s a compound that falls under the category of organic compounds known as phenylpyrroles . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrrole ring through a CC or CN bond .
Molecular Structure Analysis
The molecular weight of “(1-Cyclopropylethyl)[(4-methylphenyl)methyl]amine” is 189.29666 . The structure consists of a cyclopropyl group attached to an ethyl group, which is further attached to a methylamine group. This methylamine group is also attached to a methylphenyl group .Aplicaciones Científicas De Investigación
Lewis Acid-Catalyzed Ring-Opening Reactions
A key application involves the Lewis acid-catalyzed ring-opening of activated cyclopropanes with amine nucleophiles. This method is significant for synthesizing compounds with potential as dual serotonin/norepinephrine reuptake inhibitors, demonstrating a pathway for creating bioactive molecules with therapeutic applications (Lifchits & Charette, 2008).
Protective Group for Amines
The use of the (1-methyl)cyclopropyl carbamate (MPoc) group as a new protecting group for amines is another application. This group adds minimal molecular weight and is orthogonal to commonly used protecting groups like BOC, Cbz, Alloc, and FMOC, showing its utility in complex organic synthesis processes (Snider & Wright, 2011).
Antimicrobial and Cytotoxic Activity
Synthesized derivatives of benzimidazole, including compounds related to the chemical structure of interest, have shown good antimicrobial activity and cytotoxic properties in vitro. This highlights the potential of such compounds in developing new antimicrobial agents and cancer therapeutics (Noolvi et al., 2014).
High-Pressure Cycloaddition Reactions
High-pressure conditions facilitate [2+2] cycloaddition reactions of methylphenyl propadienyl sulfone with enol ethers, leading to compounds that can undergo further reactions to yield nitrogen-containing heterocycles. This process exemplifies the creation of complex molecular structures from simpler precursors (Aben et al., 2003).
Oxidative Amination and Cyclization
The Rh(II)-catalyzed oxidative amination and cyclization of alkynyl sulfamates, including cyclopropyl and cyclobutyl moieties, underline the method's capacity to produce fused and heterocyclic structures. These reactions are crucial for synthesizing heterocycles with potential pharmaceutical applications (Pan et al., 2017).
Synthesis of Aminocyclopropane Carboxylic Acids
The preparation of ethynyl-extended aminocyclopropanecarboxylic acids from cyclopropylacetylene demonstrates the adaptability of cyclopropylamine derivatives in synthesizing amino acids, which are pivotal in drug development and biological studies (Kozhushkov et al., 2010).
Mecanismo De Acción
Target of Action
The primary targets of the compound (1-Cyclopropylethyl)[(4-methylphenyl)methyl]amine are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles in biological systems .
Mode of Action
Based on its chemical structure, it may interact with its targets through a variety of mechanisms, including covalent bonding, hydrogen bonding, and van der waals interactions .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of (1-Cyclopropylethyl)[(4-methylphenyl)methyl]amine are currently under investigation. These properties will have a significant impact on the bioavailability of the compound, influencing how much of the drug reaches its target sites in the body .
Result of Action
As research progresses, we will gain a better understanding of how this compound interacts with its targets and the resulting changes at the molecular and cellular levels .
Propiedades
IUPAC Name |
1-cyclopropyl-N-[(4-methylphenyl)methyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-10-3-5-12(6-4-10)9-14-11(2)13-7-8-13/h3-6,11,13-14H,7-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBIWHUNINAXMTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(C)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Cyclopropylethyl)[(4-methylphenyl)methyl]amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



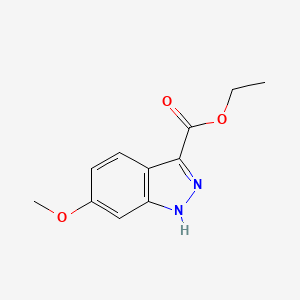

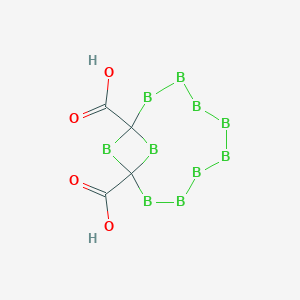
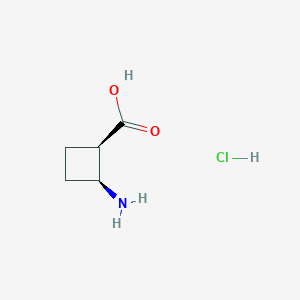
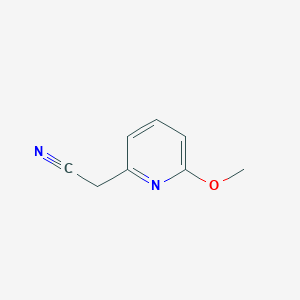
![[(E)-2-(3-Pyridinyl)vinyl]boronic acid](/img/structure/B1461980.png)
![1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine](/img/structure/B1461982.png)
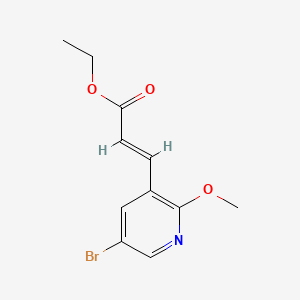
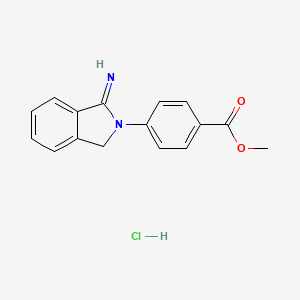
![2-chloro-N-[cyclopropyl(4-methylphenyl)methyl]acetamide](/img/structure/B1461986.png)
